[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid
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Overview
Description
[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid is an organic compound with the molecular formula C14H14B2O4. It is a diboronic acid derivative, characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further connected by an ethene bridge. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid typically involves the coupling of boronic acid derivatives with appropriate phenylene and ethene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between boronic acids and halogenated aromatic compounds. The reaction conditions often include the use of bases such as potassium carbonate in an aqueous or organic solvent medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Borate esters or boronic anhydrides.
Reduction: Boranes.
Substitution: Substituted phenylene derivatives with various functional groups.
Scientific Research Applications
[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and electronic components
Mechanism of Action
The mechanism of action of [Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid involves its interaction with molecular targets through the boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in enzyme inhibition studies. The ethene bridge and phenylene ring provide structural stability and facilitate interactions with various biological and chemical targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a single boronic acid group attached to a phenyl ring.
Biphenyl-4,4’-diboronic acid: Contains two boronic acid groups attached to a biphenyl structure.
Vinylboronic acid: Features a boronic acid group attached to a vinyl group
Uniqueness
[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid is unique due to its ethene bridge, which provides additional reactivity and structural diversity compared to simpler boronic acids. This structural feature allows for more complex interactions and applications in various fields of research and industry .
Properties
CAS No. |
195063-90-2 |
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Molecular Formula |
C14H14B2O4 |
Molecular Weight |
267.9 g/mol |
IUPAC Name |
[4-[2-(4-boronophenyl)ethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H14B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10,17-20H |
InChI Key |
PKYHHJFJJKWAPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)B(O)O)(O)O |
Origin of Product |
United States |
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